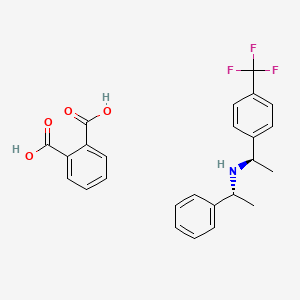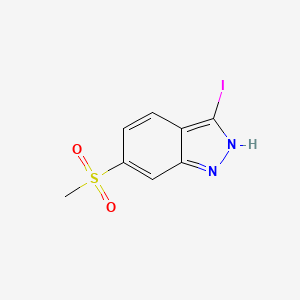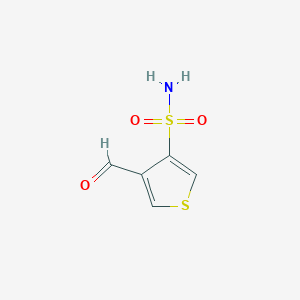
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H10F3N5O2 and its molecular weight is 337.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
Research on derivatives closely related to 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine has indicated significant antioxidant activities. For instance, compounds with structures similar to this chemical, featuring oxadiazole and thienopyrimidine rings, have been synthesized and evaluated for their in vitro antioxidant activities using assays like DPPH, hydrogen peroxide, and nitric oxide radical scavenging. Some compounds demonstrated notable radical scavenging abilities, suggesting their potential as antioxidant agents (Kotaiah et al., 2012).
Insecticidal and Antibacterial Potential
Further studies explored the synthesis of derivatives that incorporate pyrimidine with other heterocyclic structures, such as pyrazole, under microwave conditions. These compounds were then assessed for insecticidal activity against certain insects and antibacterial potential against selected microorganisms. The investigation revealed the structure-activity relationships that could be pivotal for developing new insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).
Antifungal and Molecular Docking Studies
Another study focused on the synthesis of oxadiazole derivatives, demonstrating their antifungal activity against various human pathogenic fungal strains. Molecular docking studies further supported the potential of these compounds as antifungal agents, providing insights into their mode of action and paving the way for the development of new antifungal drugs (Nimbalkar et al., 2016).
Anticancer Activity
Pyrimidine and its derivatives have also been investigated for their anticancer properties. For example, compounds synthesized from pyrimidine linked with oxadiazoles and thiadiazoles showed significant cytotoxicity against various cancer cell lines. Some derivatives were particularly potent, highlighting the therapeutic potential of pyrimidine-based compounds in cancer treatment (Abdo & Kamel, 2015).
Design and Pesticidal Activities
In agricultural research, novel pyrimidin-4-amine derivatives featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized, exhibiting excellent insecticidal and fungicidal activities against a range of pests and fungi. This study underscores the utility of such compounds in developing new pesticides with potentially novel modes of action (Liu et al., 2021).
Propriétés
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c1-8-20-13(24-22-8)11-6-18-7-19-12(11)21-9-2-4-10(5-3-9)23-14(15,16)17/h2-7H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJYUMCUOYDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)

![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)

![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)
![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)

![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)




![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)
